molecular formula C9H9N3OS B2493920 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide CAS No. 332898-48-3

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide

Cat. No.: B2493920
CAS No.: 332898-48-3
M. Wt: 207.25
InChI Key: AQXKWXHAJJEYCG-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25. The purity is usually 95%.
The exact mass of the compound 2-amino-N-methyl-1,3-benzothiazole-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Applications

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide and its derivatives exhibit significant potential in the synthesis of anticancer compounds. For instance, compounds derived from this molecule were synthesized and exhibited remarkable in vitro anticancer activity against various cancer cell lines. Notably, certain derivatives demonstrated maximum anticancer activity, highlighting the promise of these compounds in cancer treatment research (Waghmare et al., 2013).

Synthesis and Diuretic Activity

The molecule's derivatives have also been synthesized and studied for their diuretic activity. Notably, N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were prepared, and among them, a particular compound was identified as a highly promising candidate due to its notable diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Antibacterial Activity

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide-based compounds have been synthesized and assessed for their antimicrobial and antibacterial properties. Various compounds showed significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, with one compound notably exhibiting higher activity than standard drugs against Bacillus subtilis and Candida albicans (Kolisnyk et al., 2015).

Antibacterial, Antifungal, and Anticancer Evaluation

In a synthesis aimed at exploring the potential of 2-amino-N-methyl-1,3-benzothiazole-6-carboxamide derivatives, a novel organic compound was developed and characterized. This compound underwent screening for antibacterial, antifungal, and anticancer activities, demonstrating its versatility and potential in medical and pharmaceutical research (Senthilkumar et al., 2021).

Properties

IUPAC Name

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXKWXHAJJEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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